molecular formula C19H21ClN4O3S B2468666 6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251620-14-0

6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2468666
CAS No.: 1251620-14-0
M. Wt: 420.91
InChI Key: FRNBDXRQMLKOEJ-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolo-pyridine derivative featuring a seven-membered azepane sulfonyl group at position 6 and a 3-chlorophenylmethyl substituent at position 2.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c20-16-7-5-6-15(12-16)13-24-19(25)23-14-17(8-9-18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12,14H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNBDXRQMLKOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Azepane Ring: The azepane ring is attached through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
  • Key Differences: Substitution at position 6: Trazodone has a piperazine-propyl chain linked to a 3-chlorophenyl group, whereas the target compound replaces this with azepane-1-sulfonyl. Pharmacological Impact: Trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI) with additional H₁ and α₁-adrenergic receptor blockade . Metabolism: Trazodone is metabolized primarily via CYP3A4, leading to drug-drug interaction risks . The sulfonyl group in the target compound could alter metabolic pathways, possibly reducing CYP3A4 dependence.
2-[(3-Bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • Key Differences: Substituents: Bromine replaces chlorine on the phenyl ring, and pyrrolidine (5-membered) replaces azepane (7-membered) in the sulfonyl group. Molecular Weight: 437.31 g/mol (bromine) vs. ~408 g/mol (target compound) . The smaller pyrrolidine sulfonyl group may improve solubility but reduce steric hindrance compared to azepane.

Functional Group Comparisons

Sulfonyl vs. Propyl-Piperazine Chains
  • Azepane-1-sulfonyl: Introduces a strong electron-withdrawing group, which may stabilize the molecule against oxidative metabolism.
  • Piperazine-Propyl (Trazodone) : The basic piperazine nitrogen facilitates serotonin reuptake inhibition, while the propyl linker modulates spatial orientation for receptor interaction .
Chlorophenyl vs. Other Aryl Groups
  • 3-Chlorophenyl : Enhances hydrophobic interactions with receptor pockets. Chlorine’s electronegativity polarizes the aromatic ring, aiding π-π stacking .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Comparative Properties of Triazolo[4,3-a]pyridin-3-one Derivatives

Compound Molecular Weight (g/mol) Key Substituents Primary Targets Metabolic Pathways
Target Compound ~408 6-azepane-1-sulfonyl, 2-(3-ClPh) Serotonin receptors (predicted) CYP2D6 (probable)
Trazodone 408.32 6-piperazine-propyl, 3-ClPh SARI, H₁, α₁-adrenergic CYP3A4 (major)
2-[(3-BrPh)methyl]-6-(pyrrolidine-SO₂) 437.31 6-pyrrolidine-SO₂, 2-(3-BrPh) Undisclosed Not reported

Research Findings and Implications

  • Synthetic Accessibility : The azepane sulfonyl group may require specialized sulfonation conditions compared to Trazodone’s alkylation-based synthesis .
  • Receptor Selectivity : Molecular docking studies (e.g., AutoDock Vina) suggest the azepane group’s bulk could reduce off-target binding to histamine receptors while maintaining affinity for serotonin transporters .
  • Clinical Potential: Reduced CYP3A4 metabolism in the target compound may lower interaction risks with CYP3A4 inhibitors (e.g., ketoconazole), a limitation observed with Trazodone .

Biological Activity

6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S, with a molecular weight of 420.92 g/mol. Its structure includes a triazolo-pyridine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC19H21ClN4O3S
Molecular Weight420.92 g/mol
LogP3.3663
Polar Surface Area64.842 Ų
Hydrogen Bond Acceptors Count8

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or activator of these targets, leading to various biological responses. Detailed biochemical studies are necessary to elucidate the exact pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance potency against these pathogens .

Anxiolytic Activity

Compounds within the triazolo-pyridine class have demonstrated anxiolytic properties in various tests. For example, some derivatives have shown protective effects against pentylenetetrazole-induced convulsions and inhibition of [^3H]diazepam binding in vitro . This suggests potential applications in treating anxiety disorders.

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes. Studies on related compounds have highlighted their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The inhibitory activity of these compounds varies significantly based on structural modifications.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several synthesized triazolo-pyridine derivatives. The findings indicated that certain modifications led to enhanced antibacterial activity against specific strains .
  • Anxiolytic Activity Assessment : Research involving a series of triazolo-pyridine derivatives demonstrated significant anxiolytic effects in animal models, correlating structural features with therapeutic outcomes .
  • Enzyme Inhibition Studies : A comprehensive study on sulfonamide derivatives reported strong AChE inhibition with IC50 values significantly lower than standard references . This highlights the potential role of such compounds in developing new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 6-(azepane-1-sulfonyl)-2-[(3-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves three key steps:
  • Triazolopyridine Core Formation : Cyclization of pyridine-carboxylic acid derivatives with hydrazines under acidic/basic conditions (e.g., POCl₃ or KOH) .
  • Benzyl Group Introduction : Nucleophilic substitution using 3-chlorobenzyl halides (e.g., 3-chlorobenzyl chloride) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Azepane Sulfonylation : Reaction of the intermediate with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
    Optimization : Use Design of Experiments (DoE) to adjust temperature, solvent ratios, and catalyst concentrations. Continuous flow reactors improve scalability and reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the triazolopyridine core and substitution patterns (e.g., integration ratios for benzyl protons) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural modifications to the triazolopyridine core enhance target selectivity in kinase inhibition?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., piperidine vs. azepane sulfonyl groups) and compare inhibition profiles using kinase panels .
  • Molecular Docking : Simulate binding modes with homology-modeled kinase domains (e.g., using AutoDock Vina) to prioritize modifications .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding interactions at the atomic level.

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like inoculum size, media composition, and incubation time across labs .
  • Metabolomic Profiling : Compare bacterial metabolic responses (via LC-MS) to differentiate bactericidal vs. bacteriostatic effects.
  • Resazurin Redox Assays : Validate activity in biofilm models, which may explain discrepancies between planktonic and adherent bacterial studies.

Q. What strategies mitigate regioselectivity challenges during sulfonylation?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., triazole NH) with Boc groups before sulfonylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct sulfonyl group attachment to the pyridine nitrogen.
  • Kinetic Studies : Monitor reaction progression via inline FTIR to identify optimal quenching times .

Q. How can continuous flow chemistry improve scalability and safety in large-scale synthesis?

  • Methodological Answer :
  • Flow Reactor Design : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like UV-Vis sensors for real-time monitoring.
  • Solvent Recycling : Implement membrane separation systems to recover DCM and reduce waste.

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